2-(Propylthio)ethanol

Distillation Process engineering Thermal stability

2-(Propylthio)ethanol (CAS 22812-90-4), also known as 2-hydroxyethyl propyl sulfide, is a bifunctional C5 dialkylthioether bearing a primary alcohol and a propylthio moiety (molecular formula C5H12OS; molecular weight 120.21 g/mol). It is a colorless to almost colorless clear liquid at room temperature with a specific gravity of 0.99 at 20 °C and a boiling point of 94 °C at 15 mmHg (199–200 °C at atmospheric pressure).

Molecular Formula C5H12OS
Molecular Weight 120.22 g/mol
CAS No. 22812-90-4
Cat. No. B1582644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Propylthio)ethanol
CAS22812-90-4
Molecular FormulaC5H12OS
Molecular Weight120.22 g/mol
Structural Identifiers
SMILESCCCSCCO
InChIInChI=1S/C5H12OS/c1-2-4-7-5-3-6/h6H,2-5H2,1H3
InChIKeyKCWWXXYQPUDKBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Propylthio)ethanol (CAS 22812-90-4): Procurement-Grade Specifications and Core Physicochemical Identity


2-(Propylthio)ethanol (CAS 22812-90-4), also known as 2-hydroxyethyl propyl sulfide, is a bifunctional C5 dialkylthioether bearing a primary alcohol and a propylthio moiety (molecular formula C5H12OS; molecular weight 120.21 g/mol) [1]. It is a colorless to almost colorless clear liquid at room temperature with a specific gravity of 0.99 at 20 °C and a boiling point of 94 °C at 15 mmHg (199–200 °C at atmospheric pressure) . Commercial material is routinely supplied at ≥98.0% purity by GC with NMR structural confirmation . The compound is classified under HS code 2930.90.9250/9251 as an organo-sulfur compound and carries GHS hazard statements H302+H312+H332 (harmful if swallowed, in contact with skin, or if inhaled) [2].

Why 2-(Propylthio)ethanol Cannot Be Simply Replaced by Methyl, Ethyl, or Butyl Homologs


Although 2-(methylthio)ethanol (CAS 5271-38-5), 2-(ethylthio)ethanol (CAS 110-77-0), 2-(propylthio)ethanol (CAS 22812-90-4), and 2-(butylthio)ethanol (CAS 5331-37-3) share the same 2-(alkylthio)ethanol core scaffold, the progressive extension of the S-alkyl chain from methyl through butyl produces systematic, quantifiable shifts in boiling point (Δ ~30 °C total span) , density (from 1.06 to 0.97 g/cm³) , and refractive index . These physicochemical differences directly affect distillation cut points, solvent compatibility, chromatographic retention, and olfactory profile in application contexts. A procurement specification written for one homolog cannot automatically be fulfilled by another without altering downstream process parameters, impurity profiles, and analytical method suitability. The evidence detailed below quantifies these differentiation dimensions to support evidence-based sourcing decisions.

Quantitative Differentiation Evidence: 2-(Propylthio)ethanol versus Closest Homologs


Boiling Point Differentiation Across C1–C4 2-(Alkylthio)ethanol Homologs

The normal boiling point of 2-(propylthio)ethanol (199–200 °C at 760 mmHg) is approximately 15–18 °C higher than that of 2-(ethylthio)ethanol (180–184 °C) and 28–31 °C higher than that of 2-(methylthio)ethanol (169–171 °C) . Conversely, it is approximately 17–19 °C lower than 2-(butylthio)ethanol (217–219 °C) . This boiling point positions the propyl homolog in a distinct distillation fraction window, critical for separation from unreacted starting materials or by-products.

Distillation Process engineering Thermal stability

Liquid Density Progression: 2-(Propylthio)ethanol Occupies a Specific Gravimetric Niche

The specific gravity (20/20 °C) of 2-(propylthio)ethanol is 0.99 , making it the first homolog in the C1–C4 series to fall below 1.00 g/cm³. In comparison, 2-(methylthio)ethanol has a density of 1.06 g/mL , and 2-(ethylthio)ethanol has a density of 1.018 g/cm³ . This trend continues with 2-(butylthio)ethanol at 0.97 g/cm³ . The propyl homolog's density of ~0.99 places it near the water-density threshold, a property that can be exploited in biphasic extraction and liquid–liquid separation schemes where aqueous-phase miscibility or phase-cut behavior is sensitive to small density differentials.

Formulation Solvent blending Density specification

Refractive Index Differentiation for Incoming Inspection and Purity Verification

The refractive index (n20/D) of 2-(propylthio)ethanol is 1.4815 , which is measurably lower than both 2-(methylthio)ethanol (n20/D 1.4930) and 2-(ethylthio)ethanol (n20/D 1.4869) . This descending trend with increasing alkyl chain length provides a rapid, non-destructive optical method to confirm chemical identity and detect cross-contamination with other homologs at receiving inspection.

Quality control Refractometry Identity testing

Validated Reverse-Phase HPLC Method with MS-Compatible Adaptation for 2-(Propylthio)ethanol

A dedicated reverse-phase HPLC method using a Newcrom R1 column has been documented for 2-(propylthio)ethanol, employing a mobile phase of acetonitrile, water, and phosphoric acid. For mass spectrometry (MS)-compatible applications, phosphoric acid is replaced with formic acid. The method is described as scalable from analytical to preparative scale for impurity isolation and is stated to be suitable for pharmacokinetic studies [1]. This represents a compound-specific, experimentally demonstrated separation protocol—not a generic gradient screen. Comparable published, column-specific HPLC methods for the methyl or ethyl homologs were not identified in the same accessible vendor application database, giving the propyl homolog a documented analytical advantage.

Analytical chemistry HPLC method Purity analysis

Odor Profile Differentiation Guides Application-Specific Homolog Selection

Commercially available 2-(propylthio)ethanol is described by vendors as having an 'unpleasant' odor . In contrast, 2-(methylthio)ethanol is characterized by a 'sulfurous, meaty' odor at 0.10% in propylene glycol and is registered as FEMA 4004 for food flavoring use , while 2-(ethylthio)ethanol is described as a colorless liquid with a 'slightly unpleasant' or 'pungent' odor and also has food flavoring applications in Japan [1]. The propyl homolog is not registered as a flavor ingredient (FEMA or JECFA), indicating it is procured for synthetic intermediate use rather than for organoleptic applications. This distinction is relevant: if a user inadvertently substitutes the methyl or ethyl homolog for the propyl homolog in a non-flavor synthesis due to cost or availability, they introduce a compound with a different odor profile that may create unexpected workplace exposure complaints or contaminate odor-sensitive product streams.

Organoleptic Flavor and fragrance Workplace safety

Evidence-Backed Procurement Scenarios for 2-(Propylthio)ethanol


Sulfur-Containing Building Block Synthesis Requiring Defined Distillation Windows

When designing a synthetic route where the 2-(alkylthio)ethanol intermediate must be purified by fractional distillation and the product boiling point must be sufficiently separated from reaction solvents (e.g., toluene, bp 110 °C; DMF, bp 153 °C), 2-(propylthio)ethanol (bp 199–200 °C) provides a wider operational window than 2-(ethylthio)ethanol (bp 180–184 °C), reducing solvent carryover risk . The 15–18 °C higher boiling point versus the ethyl homolog translates directly into lower distillation column height requirements for a given separation efficiency. This scenario applies to the synthesis of drug candidate intermediates where S-propyl thioether moieties are incorporated as metabolic or physicochemical modulators.

Quality Control Identity Verification Using Orthogonal Physicochemical Parameters

Incoming material acceptance protocols for 2-(propylthio)ethanol can leverage three orthogonal, instrument-based identity checks—density (0.99, specification ±0.02), refractive index (1.4815, specification ±0.002), and boiling point (199–200 °C)—each numerically distinct from the methyl (d 1.06, nD 1.4930, bp 169–171 °C) and ethyl (d 1.018, nD 1.4869, bp 180–184 °C) homologs . A sample passing all three gates provides high-confidence identity confirmation without requiring full NMR or GC-MS analysis at every receiving event, reducing QC cycle time while maintaining traceability.

Pre-Validated HPLC Purity Method for Regulatory or Pharmacokinetic Studies

For laboratories conducting pharmacokinetic sample analysis or preparing impurity profiles for regulatory submissions, the documented SIELC Newcrom R1 HPLC method provides a starting point for method validation that is specific to 2-(propylthio)ethanol [1]. The method's explicit MS-compatible adaptation (formic acid substitution for phosphoric acid) enables direct hyphenation to LC-MS without time-consuming mobile phase re-optimization—a documented characteristic not publicly available for the methyl or ethyl homologs.

Non-Flavor Industrial Intermediate Procurement with Simplified Regulatory Documentation

When sourcing a 2-(alkylthio)ethanol strictly as a synthetic intermediate—not as a flavor ingredient—procurement of 2-(propylthio)ethanol avoids the additional supply chain documentation, purity specifications, and regulatory record-keeping associated with FEMA-registered flavor materials such as 2-(methylthio)ethanol (FEMA 4004) . This simplification can streamline vendor qualification, reduce audit scope, and avoid inadvertent cross-contamination concerns in non-food manufacturing environments .

Technical Documentation Hub

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